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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)pyrrolidine

CAS No.: 4280-30-2

Cat. No.: B1618058

Get Quote

Technical Guide: 1-(4-Chlorophenyl)pyrrolidine
Structure-Activity Relationship & Synthetic Protocols

Identity & Physicochemical Profile[1][2][3][4][5][6]
1-(4-Chlorophenyl)pyrrolidine is a nitrogen-containing heterocycle featuring a saturated

pyrrolidine ring attached to the para-position of a chlorobenzene moiety. It serves as a critical

pharmacophore in medicinal chemistry, particularly in the development of antihistamines,

antipsychotics, and antifungal agents where the N-aryl pyrrolidine motif modulates lipophilicity

and receptor binding affinity.
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Property Specification

Chemical Name 1-(4-Chlorophenyl)pyrrolidine

CAS Number
29712-16-1 (Free Base); Note: 38869-46-4 (HCl

Salt)

Molecular Formula C₁₀H₁₂ClN

Molecular Weight 181.66 g/mol

SMILES Clc1ccc(N2CCCC2)cc1

InChIKey
ORKOLISAYPZGHP-UHFFFAOYSA-N (Free

Base)

Physical State
Off-white low-melting solid or viscous oil

(dependent on purity)

Melting Point 38–42 °C (Free Base); 208–210 °C (HCl Salt)

Solubility
Soluble in DCM, DMSO, Methanol, Toluene;

Insoluble in Water

Structural Visualization
The molecule consists of a planar chlorophenyl ring orthogonal to the puckered pyrrolidine ring,

a conformation that balances steric strain with electronic conjugation.

Figure 1: Structural connectivity and key electronic features of 1-(4-Chlorophenyl)pyrrolidine.

Synthetic Methodology: Buchwald-Hartwig
Amination
The most robust and scalable method for synthesizing 1-(4-Chlorophenyl)pyrrolidine is the

Buchwald-Hartwig Cross-Coupling Reaction. This protocol avoids the harsh conditions of

nucleophilic aromatic substitution (SɴAr), which is sluggish with electron-neutral or electron-

rich aryl halides.

Reaction Scheme

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1618058/docs?utm_src=pdf-body#cas-number-and-molecular-structure-of-1-4-chlorophenyl-pyrrolidine
https://www.benchchem.com/product/b1618058/docs?utm_src=pdf-body#cas-number-and-molecular-structure-of-1-4-chlorophenyl-pyrrolidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: 1-Bromo-4-chlorobenzene + Pyrrolidine Catalyst: Pd₂(dba)₃ / BINAP Base: NaOtBu

Solvent: Toluene, 80°C

Step-by-Step Protocol
This protocol is designed for a 10 mmol scale reaction.

Preparation of Catalyst System:

In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1

mol%, 92 mg) and BINAP (2 mol%, 124 mg).

Add anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes to generate

the active catalytic species (L₂Pd⁰).

Substrate Addition:

Add 1-Bromo-4-chlorobenzene (10 mmol, 1.91 g) to the flask. Note: The bromide is

selectively coupled over the chloride due to the weaker C-Br bond strength (approx. 69

kcal/mol vs 81 kcal/mol for C-Cl).

Add Pyrrolidine (12 mmol, 1.0 mL, 1.2 equiv) via syringe.

Add Sodium tert-butoxide (NaOtBu) (14 mmol, 1.35 g). The base is crucial for

deprotonating the amine after coordination.

Reaction & Monitoring:

Heat the mixture to 80°C in an oil bath with vigorous stirring.

Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear,

and a new fluorescent spot (Rf ~0.4) should appear.[1][2]

Reaction time is typically 4–6 hours.

Work-up & Purification:
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Cool to room temperature and filter through a pad of Celite to remove palladium black and

inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield the

product as an off-white solid/oil.
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Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of pyrrolidine.
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Structural Characterization
Verification of the product requires confirming the integrity of the pyrrolidine ring and the para-

substitution pattern of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃):

δ 7.15 (d, J = 9.0 Hz, 2H): Aromatic protons ortho to Chlorine (deshielded).

δ 6.46 (d, J = 9.0 Hz, 2H): Aromatic protons ortho to Nitrogen (shielded by resonance

donation).

δ 3.25 (m, 4H): Pyrrolidine α-protons (adjacent to Nitrogen).

δ 2.01 (m, 4H): Pyrrolidine β-protons.

¹³C NMR (100 MHz, CDCl₃):

δ 146.5 (C-N), 128.8 (C-Cl), 121.5 (C-meta), 112.8 (C-ortho), 47.8 (N-CH₂), 25.6 (C-CH₂).

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV)

Result: Molecular ion peak [M]⁺ at m/z 181 and [M+2]⁺ at m/z 183 in a 3:1 ratio,

characteristic of the Chlorine isotope pattern (³⁵Cl/³⁷Cl).

Applications & Biological Relevance[2][4][12]
1-(4-Chlorophenyl)pyrrolidine is a versatile building block in drug discovery, often used as a

scaffold to restrict the conformational flexibility of the amine side chain compared to

diethylamine analogs.

Antihistamines: It serves as a core structure for analogs of Pyrrobutamine, a first-generation

antihistamine. The pyrrolidine ring reduces the entropy of binding to the H1 receptor.
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Antifungal Agents: Used in the synthesis of azole antifungals where the chlorophenyl group

mimics the lipophilic domain required for CYP51 inhibition.

CNS Active Agents: The 4-chlorophenyl-pyrrolidine motif is explored in ligands for sigma

receptors and dopamine transporters due to its ability to mimic the phenyl-ethylamine

pharmacophore.

Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[3]

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors.

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618058?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

